molecular formula C20H16N2O B8617018 N'-diphenylmethylenebenzohydrazide CAS No. 7355-77-3

N'-diphenylmethylenebenzohydrazide

Cat. No.: B8617018
CAS No.: 7355-77-3
M. Wt: 300.4 g/mol
InChI Key: DVRPCCKVVMFGSD-UHFFFAOYSA-N
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Description

N'-Diphenylmethylenebenzohydrazide belongs to the benzohydrazide class, characterized by a hydrazide group (-CONHNH₂) attached to a benzene ring. This compound features a diphenylmethylene moiety (C₆H₅)₂C= attached to the hydrazide nitrogen, imparting structural rigidity and influencing its electronic properties. Benzohydrazides are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects .

Properties

CAS No.

7355-77-3

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

N-(benzhydrylideneamino)benzamide

InChI

InChI=1S/C20H16N2O/c23-20(18-14-8-3-9-15-18)22-21-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H,(H,22,23)

InChI Key

DVRPCCKVVMFGSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzohydrazides

Compound Name Substituents Molecular Formula Key Features
This compound Diphenylmethylene, benzene C₂₀H₁₆N₂O Rigid diphenyl group enhances π-π stacking and steric effects.
(E)-2,4-Dimethyl-N′-(2-methylbenzylidene)benzohydrazide 2,4-Dimethyl, 2-methylbenzylidene C₁₇H₁₈N₂O Methyl groups increase hydrophobicity; dihedral angle: 88.45° between rings.
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide Benzothiophene, Cl, pentadecyl C₃₀H₃₈ClN₃O₂S Benzothiophene enhances electronic delocalization; long alkyl chain improves lipid solubility.
3-Nitro-N'-(3-nitrobenzylidene)benzohydrazide Dual nitro groups C₁₄H₁₀N₄O₅ Nitro groups increase electrophilicity and reactivity.

Physical and Crystallographic Properties

  • Dihedral Angles :
    • (E)-2,4-Dimethyl-N′-(2-methylbenzylidene)benzohydrazide exhibits an 88.45° dihedral angle between phenyl rings, reducing conjugation and favoring intermolecular interactions like N–H···O hydrogen bonds .
    • Nitro-substituted derivatives (e.g., ) likely exhibit planar geometries due to strong electron-withdrawing effects, enhancing crystallinity.
  • Hydrogen Bonding : Methyl and nitro substituents influence hydrogen-bonding networks, affecting solubility and melting points .

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